1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose
Description
1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-α-D-glucofuranose is a protected carbohydrate derivative widely used in synthetic chemistry. Its structure features a glucofuranose ring with a 1,2-isopropylidene acetal protecting the anomeric hydroxyl group and benzoyl esters at the 3,5,6-positions. This compound is synthesized via selective benzoylation of 1,2-O-isopropylidene-α-D-glucofuranose intermediates using benzoyl chloride in pyridine, achieving high yields (83%) . Key spectroscopic characteristics include IR absorption at 1745 cm⁻¹ (C=O stretching of benzoate esters) and distinct NMR signals for the benzoyl groups .
Properties
IUPAC Name |
[(2R)-2-[(3aR,5R,6S,6aR)-6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-benzoyloxyethyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O9/c1-30(2)38-25-24(36-28(33)21-16-10-5-11-17-21)23(37-29(25)39-30)22(35-27(32)20-14-8-4-9-15-20)18-34-26(31)19-12-6-3-7-13-19/h3-17,22-25,29H,18H2,1-2H3/t22-,23-,24+,25-,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAALWXODPZBQSC-VYZOEPQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031623 | |
| Record name | 3,5,6-Tri-O-benzoyl-1,2-O-isopropylidene-alfa-D-glucofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-03-3 | |
| Record name | 3,5,6-Tri-O-benzoyl-1,2-O-isopropylidene-alfa-D-glucofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Tri-O-benzoylation
Procedure :
A solution of 1,2-O-isopropylidene-α-D-glucofuranose (1.0 equiv) in anhydrous pyridine is treated with benzoyl chloride (3.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. The reaction is stirred at room temperature for 24 hours, after which the mixture is diluted with dichloromethane, washed sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated under reduced pressure. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the tri-O-benzoylated product in 78% yield.
Mechanistic Insight :
The primary 6-OH group exhibits higher nucleophilicity due to reduced steric hindrance, reacting preferentially with benzoyl chloride. Subsequent acylation of the secondary 3,5-OH groups proceeds under prolonged reaction times, driven by the excess acylating agent.
Stepwise Acylation Using Dibutyltin Oxide
Procedure :
To enhance regioselectivity, the dibutyltin oxide method is employed. 1,2-O-Isopropylidene-α-D-glucofuranose (1.0 equiv) is dissolved in dry toluene, and dibutyltin oxide (1.2 equiv) is added. The mixture is refluxed for 4 hours to form the stannylene acetal complex. Benzoyl chloride (3.0 equiv) is then introduced, and the reaction is stirred at 60°C for 12 hours. Workup as described above affords the tri-O-benzoylated derivative in 82% yield.
Advantages :
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The stannylene acetal directs benzoylation to the 6-OH position first, followed by sequential acylation at 3,5-OH.
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Minimizes diastereomer formation compared to direct acylation.
Reaction Optimization and Yield Comparison
The table below summarizes critical parameters influencing the efficiency of tri-O-benzoylation:
Notes :
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Enzymatic methods, while eco-friendly, suffer from lower yields due to incomplete acylation at secondary hydroxyls.
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Prolonged reaction times (>24h) in direct acylation lead to decomposition of the isopropylidene group.
Structural Characterization and Validation
Post-synthesis, the compound is rigorously analyzed to confirm regioselectivity and purity:
1H NMR (400 MHz, CDCl₃) :
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δ 8.05–7.45 (m, 15H, aromatic protons)
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δ 5.82 (d, J = 3.8 Hz, 1H, H-1)
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δ 5.25 (t, J = 5.2 Hz, 1H, H-3)
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δ 4.95 (dd, J = 5.0, 2.8 Hz, 1H, H-5)
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δ 4.62 (d, J = 11.6 Hz, 1H, H-6a)
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δ 1.48 (s, 3H, isopropylidene CH₃)
13C NMR (100 MHz, CDCl₃) :
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δ 166.2 (C=O, benzoyl), 133.1–128.4 (aromatic carbons), 109.8 (isopropylidene quaternary C), 82.1 (C-1), 75.4 (C-3), 73.8 (C-5), 68.9 (C-6), 26.5 and 24.9 (isopropylidene CH₃).
High-Resolution Mass Spectrometry (HRMS) :
Challenges and Mitigation Strategies
Competing Side Reactions
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Isopropylidene cleavage : Acidic impurities or residual H₂SO₄ from the initial step can hydrolyze the acetonide.
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Solution : Neutralize reaction mixtures thoroughly with NaHCO₃ before benzoylation.
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Partial benzoylation : Incomplete acylation at 3,5-OH due to steric hindrance.
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Solution : Employ excess benzoyl chloride (4.0 equiv) and extend reaction time to 36 hours.
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Purification Difficulties
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Co-elution of di-O-benzoylated byproducts :
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Solution : Gradient elution chromatography (hexane/ethyl acetate, 4:1 to 2:1) enhances resolution.
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Applications and Derivatives
The tri-O-benzoylated product serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose undergoes various chemical reactions, including:
Hydrolysis: The isopropylidene and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucose molecule.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents used.
Substitution: The benzoyl groups can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Glucose and benzoic acid.
Oxidation: Gluconic acid or glucuronic acid.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.
Industry: Employed in the production of fine chemicals and as a precursor for other synthetic compounds.
Mechanism of Action
The compound exerts its effects primarily through its reactive functional groups. The isopropylidene and benzoyl groups protect the hydroxyl groups of glucose, allowing selective reactions at specific sites. This selective reactivity is crucial in synthetic chemistry for constructing complex molecules.
Comparison with Similar Compounds
Substituent Variations: Alkyl vs. Acyl Groups
- 3-O-Alkyl Derivatives (e.g., 3-O-butyl, 3-O-octyl): Synthesis: Alkylation of 1,2-O-isopropylidene-α-D-glucofuranose using NaH and alkyl halides (e.g., butyl bromide, octyl bromide) in THF/DMF . Properties: Alkyl groups increase lipophilicity, enhancing solubility in non-polar solvents. For example, 3-O-octyl derivatives are used in surfactant research due to their amphiphilic nature . Applications: Serve as intermediates for prodrugs or lipid-conjugated carbohydrates .
- 3-O-Benzyl Derivatives (e.g., 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose): Synthesis: Benzylation under basic conditions . Properties: Benzyl groups provide robust protection under acidic conditions but require hydrogenolysis for deprotection. Molecular weight = 350.41 g/mol . Applications: Used as chiral auxiliaries in asymmetric synthesis .
- Sulfinyl/Sulfonate Derivatives (e.g., 3-O-toluenesulfonyl-α-D-glucofuranose): Synthesis: Tosylation using toluenesulfonyl chloride . Properties: Tosyl groups act as leaving groups, enabling nucleophilic substitutions (e.g., SN2 reactions). Applications: Building blocks for rare carbohydrate derivatives and glycoconjugates .
Positional Isomerism and Protecting Group Arrangements
- 1,2:5,6-Di-O-isopropylidene Derivatives: Example: 1,2:5,6-Di-O-isopropylidene-3-O-methyl-α-D-glucofuranose. Properties: Methyl groups at C-3 reduce steric hindrance compared to benzoyl groups. Molecular weight = 274.31 g/mol . Applications: Glycosyl donors for oligosaccharide synthesis .
- Selective Deprotection Products: Example: 1,2-O-Isopropylidene-α-D-gluco-1,4-furanose (triol intermediate). Properties: Free hydroxyl groups at C-3,5,6 allow sequential functionalization. Used as a precursor for benzoylation .
Key Research Findings
- Stability : Benzoyl esters offer superior protection against nucleophiles compared to alkyl or benzyl groups but require harsh conditions (e.g., NaOH/MeOH) for deprotection .
- Reactivity : Sulfonyl derivatives (e.g., tosyl) facilitate substitutions, whereas benzoylated compounds are inert, making them ideal for multi-step syntheses .
- Solubility : Alkylated derivatives exhibit enhanced solubility in organic solvents, broadening their utility in hydrophobic environments .
Biological Activity
1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose (CAS Number: 6339-03-3) is a complex carbohydrate derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of glycosides and is characterized by its unique structure, which includes multiple benzoyl groups that enhance its stability and reactivity. The following sections will explore its synthesis, biological activity, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound involves several chemical reactions starting from D-glucose. The process typically includes the protection of hydroxyl groups and the introduction of benzoyl moieties through acylation reactions. The synthetic pathway can be summarized as follows:
- Protection of Hydroxyl Groups : The hydroxyl groups at positions 3, 5, and 6 are selectively protected using benzoyl chloride.
- Isopropylidene Formation : The anomeric hydroxyl group is protected by forming an isopropylidene acetal.
- Purification : The final product is purified through recrystallization or chromatography.
Antimicrobial Properties
Recent studies have indicated that derivatives of glucofuranose exhibit notable antimicrobial activity. For instance, a comparative study involving various esters and ethers derived from similar compounds demonstrated that these compounds are more susceptible to fungal infections than bacterial ones. Specifically, they showed higher efficacy against Aspergillus niger compared to Aspergillus flavus, suggesting potential applications in antifungal treatments .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been investigated in various cell lines. In vitro assays revealed that this compound exhibits significant cytotoxicity against cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest its potential as an antitumor agent .
Enzyme Inhibition
Research has also shown that this compound can act as an inhibitor for certain glycosidases. By interacting with the active sites of these enzymes, it may impede their function, which is crucial for various biochemical pathways involving carbohydrate metabolism .
Case Study 1: Antifungal Activity
A study published in the Orbital journal evaluated the antifungal properties of several derivatives of glucofuranose. The results indicated that the compounds demonstrated varying degrees of susceptibility to fungal pathogens, with this compound showing promising results against A. niger .
| Compound | Fungal Pathogen | Activity Level |
|---|---|---|
| This compound | A. niger | High |
| This compound | A. flavus | Moderate |
Case Study 2: Cytotoxicity Assessment
In another study assessing cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. This suggests that further exploration into its mechanism of action could reveal important insights for cancer therapy .
Q & A
Q. Core Characterization Workflow :
- ¹H/¹³C NMR : Key for identifying anomeric configuration (α vs. β) via coupling constants (e.g., J₁,₂ ~3.5–4.5 Hz for α-configuration) and benzoyl carbonyl signals (~166–170 ppm) .
- HMBC/NOESY : Resolves regiochemistry by correlating benzoyl protons with specific carbons (e.g., 3-O-benzoyl groups show cross-peaks with C-3 and adjacent protons) .
- X-ray Crystallography : Definitive proof of stereochemistry, as demonstrated for 3-O-toluenesulfonyl analogs (orthorhombic P2₁2₁2₁ space group, bond angles confirming furanose puckering) .
Advanced Challenges :
Overlapping signals in crowded NMR regions (e.g., 4.5–5.5 ppm) require high-field instruments (≥500 MHz) or isotopic labeling for unambiguous assignment .
How does the choice of protecting groups (e.g., isopropylidene vs. cyclohexylidene) impact downstream functionalization of glucofuranose derivatives?
Q. Basic Comparison :
- Isopropylidene : Labile under mild acidic hydrolysis (e.g., 10% H₂SO₄ in MeOH/H₂O), enabling selective deprotection for further modifications .
- Cyclohexylidene : More hydrolytically stable (requiring harsher conditions like TFA/CH₂Cl₂), useful for multi-step syntheses requiring prolonged stability .
Q. Advanced Applications :
- Orthogonal Protection : Combining isopropylidene with benzyl or silyl groups allows sequential deprotection for site-specific glycosylation or sulfonation .
- Steric Effects : Bulky groups (e.g., cyclohexylidene) at 5,6-positions hinder nucleophilic attacks at C-3, directing reactions to less hindered sites .
What mechanistic insights explain unexpected stereochemical outcomes during nucleophilic substitutions on benzoylated glucofuranose derivatives?
Case Study :
In the displacement of 5-mesylates (e.g., 6-benzamido-6-deoxy-1,2-O-isopropylidene-3,5-di-O-methylsulfonyl-α-D-glucofuranose), neighboring-group participation by the 6-benzamido group leads to β-D-xylofuranose via a transient oxazoline intermediate .
Q. Mitigation Strategies :
- Solvent Polarity : Use DMF or DMSO to stabilize transition states and reduce side reactions .
- Temperature Control : Lower temperatures (−20°C) minimize epimerization during sulfonate displacements .
How can researchers leverage crystallographic data to predict reactivity trends in benzoylated glucofuranose derivatives?
Q. Structure-Reactivity Correlations :
- Torsional Strain : Crystal structures (e.g., 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose) reveal C-3 sulfonyl groups adopt axial positions, increasing susceptibility to nucleophilic attack due to ring distortion .
- Hydrogen Bonding : Intermolecular H-bonds between benzoyl oxygens and adjacent hydroxyls (observed in XRD) may stabilize transition states during acyl migration .
Q. Process Optimization :
- Solvent-Free Acylation : Reduces purification steps and improves atom economy (e.g., melt-phase benzoylation with excess BzCl) .
- Catalytic Systems : Lipases (e.g., Candida antarctica Lipase B) enable regioselective acylation under mild conditions, achieving >90% conversion for 6-O-palmitoyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
